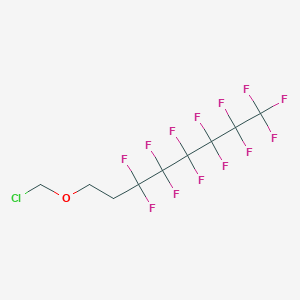
8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is a fluorinated organic compound characterized by the presence of a chloromethoxy group attached to a highly fluorinated carbon chain. This compound is notable for its unique chemical properties, which include high thermal stability, resistance to chemical reactions, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane typically involves the chloromethylation of a fluorinated alcohol. The process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane primarily undergoes substitution reactions due to the presence of the chloromethoxy group. It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are commonly used.
Reaction Conditions: These reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the substitution process.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with NaOH would yield a fluorinated alcohol, while reaction with an amine would produce a fluorinated amine derivative.
Wissenschaftliche Forschungsanwendungen
8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of novel materials with specific chemical and physical characteristics.
Biology: The compound’s resistance to degradation makes it useful in studying the interactions of fluorinated molecules with biological systems. It can be used to investigate the effects of fluorinated compounds on cell membranes and proteins.
Medicine: Research into fluorinated compounds has shown potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: The compound is used in the production of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical inertness.
Wirkmechanismus
The mechanism of action of 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is primarily related to its chemical structure. The highly fluorinated carbon chain imparts significant hydrophobicity and lipophilicity, allowing the compound to interact with lipid membranes and hydrophobic environments. The chloromethoxy group can undergo substitution reactions, enabling the compound to form covalent bonds with various nucleophiles. These interactions can affect the compound’s distribution, metabolism, and excretion in biological systems.
Vergleich Mit ähnlichen Verbindungen
8-(Bromomethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar chemical properties but may have different reactivity due to the difference in halogen size and electronegativity.
8-(Methoxymethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: Contains a methoxymethoxy group instead of chloromethoxy. This compound is less reactive in nucleophilic substitution reactions due to the absence of a good leaving group.
Uniqueness: 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to the presence of the chloromethoxy group, which provides a reactive site for further chemical modifications. The high degree of fluorination imparts exceptional stability and resistance to chemical and thermal degradation, making it suitable for applications where durability is essential.
Eigenschaften
Molekularformel |
C9H6ClF13O |
|---|---|
Molekulargewicht |
412.57 g/mol |
IUPAC-Name |
8-(chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C9H6ClF13O/c10-3-24-2-1-4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h1-3H2 |
InChI-Schlüssel |
RJTBQXPYYDQZNW-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


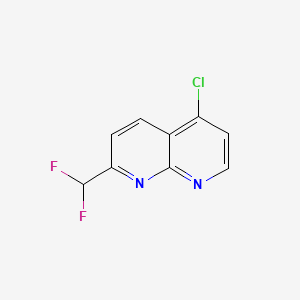
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
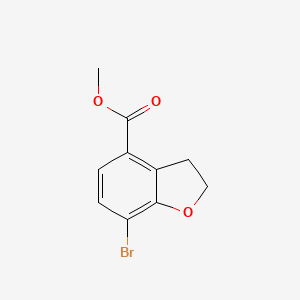

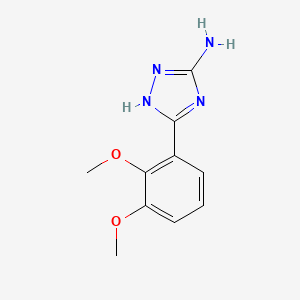
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)
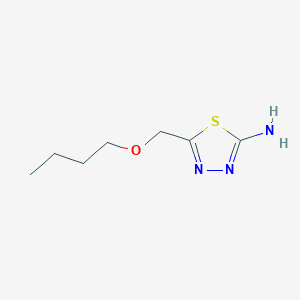


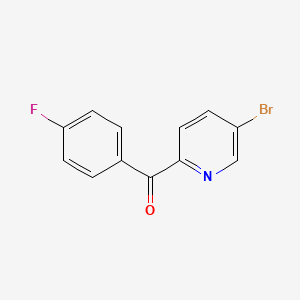



![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
